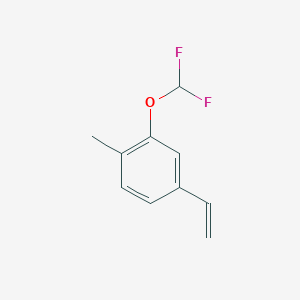

2-(Difluoromethoxy)-4-ethenyl-1-methylbenzene

Description

2-(Difluoromethoxy)-4-ethenyl-1-methylbenzene is a fluorinated aromatic compound characterized by a benzene ring substituted with three distinct functional groups: a difluoromethoxy (-OCF₂H) group at position 2, an ethenyl (vinyl, -CH=CH₂) group at position 4, and a methyl (-CH₃) group at position 1. This structure confers unique electronic and steric properties, making the compound relevant in organic synthesis and materials science. The difluoromethoxy group is a strong electron-withdrawing substituent due to the electronegativity of fluorine, which polarizes the aromatic ring and influences reactivity in electrophilic substitution or coupling reactions.

Synthetic routes for this compound often involve halogenation or coupling strategies, as suggested by patents detailing Suzuki-Miyaura reactions with difluoromethoxy-substituted aryl boronic esters . Applications may include its use as a monomer for fluorinated polymers or as an intermediate in pharmaceutical synthesis.

Properties

IUPAC Name |

2-(difluoromethoxy)-4-ethenyl-1-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O/c1-3-8-5-4-7(2)9(6-8)13-10(11)12/h3-6,10H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOYIDKOTKONGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=C)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-4-ethenyl-1-methylbenzene typically involves the introduction of the difluoromethoxy group onto a benzene ring. One common method is the difluoromethylation of aromatic compounds using difluoromethylation reagents. This process can be achieved through various methods, including metal-catalyzed reactions and radical chemistry . The reaction conditions often involve the use of difluorocarbene reagents and appropriate catalysts to facilitate the formation of the difluoromethoxy group .

Industrial Production Methods

Industrial production of 2-(Difluoromethoxy)-4-ethenyl-1-methylbenzene may involve large-scale difluoromethylation processes. These processes are optimized for high yield and efficiency, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-4-ethenyl-1-methylbenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzene derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of difluoromethoxy compounds in targeting cancer cells. For instance, research on TASIN analogs has shown that modifications at the para position of arylsulfonamides can significantly enhance antiproliferative activity against colon cancer cell lines. The introduction of difluoromethoxy groups has been associated with improved potency (IC50 values in the nanomolar range) compared to their unsubstituted counterparts .

| Compound | Structure | IC50 (nM) | Activity |

|---|---|---|---|

| TASIN-1 | TASIN-1 | 9.1 | Parent compound |

| TASIN-Analog with Difluoromethoxy | Analog | 3.2 | Enhanced activity |

SARS-CoV-2 Inhibition

The compound has also been investigated for its inhibitory effects on SARS-CoV-2 protease. The discovery of S-217622, an oral noncovalent protease inhibitor, underscores the significance of difluoromethoxy substituents in enhancing antiviral activity . This finding suggests that similar compounds could be developed for therapeutic use against viral infections.

Case Study: S-217622

In a study published in the Journal of Medicinal Chemistry, S-217622 was identified as a promising candidate due to its ability to inhibit viral replication effectively. The incorporation of difluoromethoxy groups was pivotal in achieving this outcome, demonstrating the compound's relevance in current pharmaceutical research .

Pesticide Development

Difluoromethoxy compounds are also being explored as potential pesticides due to their unique chemical properties that may enhance efficacy against pests while minimizing environmental impact. The California Department of Pesticide Regulation has documented several compounds with difluoromethoxy groups that are under evaluation for their agricultural applications .

| Pesticide Code | Compound Name | Application |

|---|---|---|

| 2168 | (+)-CYANO-(3-PHENOXY PHENYL) METHYL (+)-4-(DIFLUORO METHOXY)-ALPHA-(1-METHYL ETHYL) BENZENE ACETATE | Insecticide research |

Polymer Chemistry

The difluoromethoxy group enhances the thermal stability and mechanical properties of polymers when incorporated into polymer matrices. Research indicates that such modifications can lead to materials with superior performance characteristics suitable for various industrial applications.

Case Study: Polymer Modification

A study on polymer blends incorporating difluoromethoxy-substituted monomers demonstrated improved tensile strength and thermal resistance compared to traditional polymers without such modifications . This property makes them suitable for high-performance applications in coatings and adhesives.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-4-ethenyl-1-methylbenzene involves its interaction with molecular targets through its difluoromethoxy group. This group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity and chemical reactivity . The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signaling pathways .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Key Observations:

Substituent Electronic Effects:

- The difluoromethoxy group (-OCF₂H) in the target compound exerts a stronger electron-withdrawing effect compared to difluoroethoxy (-OCH₂CF₂) due to shorter chain length and higher fluorine density. This increases ring polarization, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Ethynyl (-C≡CH) substituents (e.g., in and ) enable conjugation across sp-hybridized systems, favoring applications in conductive materials or click chemistry, whereas ethenyl (-CH=CH₂) groups support addition reactions or polymerization .

In contrast, ethynyl groups (e.g., ) adopt linear geometries, reducing steric clashes but limiting rotational freedom .

Heterocyclic vs. Homocyclic Systems:

- Benzimidazole derivatives () incorporate a nitrogen-containing heterocycle, improving solubility and bioavailability for pharmaceutical use. The target compound’s simple benzene core prioritizes stability and synthetic versatility .

Biological Activity

2-(Difluoromethoxy)-4-ethenyl-1-methylbenzene, a difluoromethoxy-substituted aromatic compound, has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of 2-(Difluoromethoxy)-4-ethenyl-1-methylbenzene is largely attributed to its interaction with various biological targets, such as enzymes and receptors. The difluoromethoxy group enhances its reactivity and binding affinity due to its electron-withdrawing properties, which can influence the compound's pharmacodynamics.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain kinases involved in cell cycle regulation.

- Induction of Apoptosis : Evidence suggests that it can promote apoptosis in cancer cells through modulation of the Bcl-2 family pathway.

Anticancer Activity

In vitro studies have demonstrated significant cytotoxic effects on various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HCT-116 (Colon Carcinoma) | 6.6 |

| HepG2 (Liver Carcinoma) | 4.9 |

| A549 (Lung Carcinoma) | 11.3 |

The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through specific signaling pathways .

Antimicrobial Properties

Research has indicated that 2-(Difluoromethoxy)-4-ethenyl-1-methylbenzene exhibits antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi is currently under investigation, with preliminary results suggesting potential applications in treating infections resistant to conventional antibiotics.

Case Studies

Recent studies have focused on the compound's role as a non-covalent inhibitor in viral infections, particularly SARS-CoV-2. It has been incorporated into the design of protease inhibitors that show promising antiviral activity in vitro and in vivo against COVID-19 variants .

Pharmacokinetic Profile

The pharmacokinetic properties of 2-(Difluoromethoxy)-4-ethenyl-1-methylbenzene indicate favorable absorption and distribution characteristics. Studies show high metabolic stability and low clearance rates, which suggest potential for oral bioavailability .

Toxicological Studies

Preliminary toxicological assessments indicate that the compound has a manageable safety profile at therapeutic doses. Ongoing studies are required to fully elucidate its long-term effects and any potential toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.